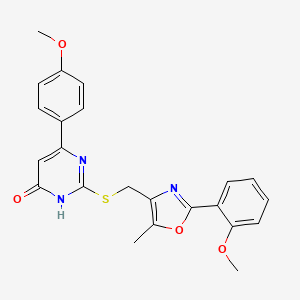![molecular formula C18H17N7O2 B2380747 7-(4-Methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 443329-83-7](/img/structure/B2380747.png)
7-(4-Methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H17N7O2 and its molecular weight is 363.381. The purity is usually 95%.
BenchChem offers high-quality 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
a. RORγt-Inverse-Agonisten: Diese Verbindung wirkt als RORγt-Inverse-Agonist, was sie für die Modulation von Immunantworten und die Behandlung von Autoimmunerkrankungen relevant macht .
b. PHD-1-Inhibitoren: PHD-1 (Prolyl-Hydroxylase-Domänenprotein 1)-Inhibitoren haben potenzielle therapeutische Auswirkungen bei der Behandlung von Anämie und ischämischen Erkrankungen. Triazolo[1,5-a]pyridine, einschließlich unserer Verbindung, zeigen PHD-1-inhibitorische Aktivität .
c. JAK1- und JAK2-Hemmung: Janus-Kinase (JAK)-Inhibitoren spielen eine entscheidende Rolle bei der Behandlung von Entzündungszuständen und Autoimmunerkrankungen. Unsere Verbindung wurde als JAK1- und JAK2-Inhibitor untersucht .
d. Herz-Kreislauf-Erkrankungen: Triazolo[1,5-a]pyridine finden Anwendung in der Kardiovaskularmedizin. Sie können zur Behandlung herzbezogener Erkrankungen beitragen .
e. Typ-2-Diabetes: Die Forschung deutet darauf hin, dass diese Verbindungen bei der Behandlung von Typ-2-Diabetes nützlich sein könnten .
f. Hyperproliferative Erkrankungen: Triazolo[1,5-a]pyridine haben Potenzial bei der Behandlung hyperproliferativer Erkrankungen, einschließlich Krebs .
Materialwissenschaften
Neben medizinischen Anwendungen sind Triazolo[1,5-a]pyridine auch in den Materialwissenschaften relevant:
Diese Verbindungen werden in verschiedenen Bereichen der Materialwissenschaften eingesetzt, wobei die spezifischen Anwendungen variieren können. Forscher erforschen ihre Eigenschaften für die Entwicklung funktionaler Materialien .
Zusammenfassend lässt sich sagen, dass die Verbindung 7-(4-Methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-carboxamid vielversprechend in verschiedenen Bereichen ist, von der medizinischen Chemie bis hin zur Materialwissenschaft. Ihre einzigartige Struktur und ihre biologischen Aktivitäten machen sie zu einem interessanten Thema für weitere Untersuchungen und Entwicklungen . Wenn Sie weitere Informationen benötigen oder Fragen haben, können Sie sich gerne an uns wenden! 😊
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives have shown potent pharmacological properties . They have been authenticated with diverse biological efficiency including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects .
Mode of Action
Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects . The structure-activity relationship (SAR) revealed that most of the activity was due to the substitution of mono or di chlorine at the R1 position of the phenyl ring .
Biochemical Pathways
It is known that pyrimidine derivatives can have a wide range of effects on various biochemical pathways .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects, including anti-inflammatory and antioxidant activities .
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2/c1-11-15(17(26)21-13-4-3-9-19-10-13)16(25-18(20-11)22-23-24-25)12-5-7-14(27-2)8-6-12/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUUMKLNELPYTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)

![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,4-dimethylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380676.png)
![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2380684.png)

